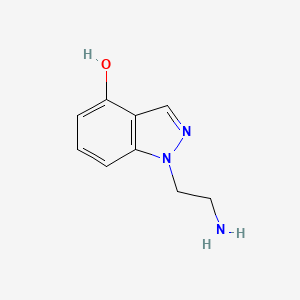

1-(2-Aminoethyl)-1H-indazol-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-(2-aminoethyl)indazol-4-ol |

InChI |

InChI=1S/C9H11N3O/c10-4-5-12-8-2-1-3-9(13)7(8)6-11-12/h1-3,6,13H,4-5,10H2 |

InChI Key |

JECNXUHPALFFKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NN2CCN)C(=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Therapeutic Potential of 1-(2-Aminoethyl)-1H-indazol-4-ol in Drug Discovery

Foreword: The Strategic Imperative of Privileged Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug discovery, the identification and exploitation of "privileged scaffolds" represents a cornerstone of efficient and successful therapeutic development. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby offering a rich starting point for the design of novel therapeutics across a spectrum of diseases. The indazole nucleus is a prime example of such a scaffold, consistently emerging in a diverse array of biologically active compounds. This guide provides a deep dive into a specific, yet promising, indazole derivative: 1-(2-Aminoethyl)-1H-indazol-4-ol. While direct extensive research on this particular molecule is in its nascent stages, its structural features, when analyzed in the context of the broader indazole class, suggest a significant and multifaceted therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of its inferred properties, potential mechanisms of action, and a strategic roadmap for its preclinical evaluation.

Part 1: The Indazole Core: A Foundation of Therapeutic Versatility

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a well-established privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological macromolecules, leading to a broad range of pharmacological activities.[4]

The therapeutic landscape is already populated with successful drugs built upon the indazole core. For instance, Granisetron is a potent 5-HT3 antagonist used to manage chemotherapy-induced nausea and vomiting.[2] In the realm of oncology, several indazole derivatives have been developed as kinase inhibitors, highlighting the scaffold's utility in targeting key signaling pathways implicated in cancer progression.[4] Furthermore, compounds containing the indazole motif are being actively investigated for their anti-inflammatory, antibacterial, anti-HIV, and neuroprotective properties.[1][2][4] This proven track record underscores the immense potential held within this chemical class and provides a strong rationale for the investigation of novel derivatives like 1-(2-Aminoethyl)-1H-indazol-4-ol.

Part 2: Physicochemical Profile and Synthetic Strategy for 1-(2-Aminoethyl)-1H-indazol-4-ol

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. While experimental data for 1-(2-Aminoethyl)-1H-indazol-4-ol is not extensively available, its properties can be predicted based on its structure.

| Property | Predicted Value/Information | Source |

| CAS Number | 1784853-43-5 | [5] |

| Molecular Formula | C9H11N3O | [6] |

| Molecular Weight | 177.20 g/mol | [6] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to have some aqueous solubility due to the amino and hydroxyl groups | Inferred |

Proposed Synthetic Pathway

The synthesis of 1-(2-Aminoethyl)-1H-indazol-4-ol can be approached through established methods for the N-alkylation of indazoles. A plausible and efficient synthetic route is outlined below.

Step 1: Synthesis of 4-Hydroxy-1H-indazole

This initial step can be achieved through various published methods, often starting from a substituted o-nitrotoluene or a related precursor, followed by cyclization to form the indazole ring.

Step 2: N-Alkylation of 4-Hydroxy-1H-indazole

-

Materials: 4-Hydroxy-1H-indazole, 2-bromoethylamine hydrobromide (or a suitable protected equivalent like N-(2-bromoethyl)phthalimide), a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).

-

Procedure:

-

To a solution of 4-Hydroxy-1H-indazole in the chosen solvent, add the base portion-wise at room temperature with stirring.

-

Add the alkylating agent (2-bromoethylamine hydrobromide or its protected form) to the reaction mixture.

-

Heat the mixture to a temperature between 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-Aminoethyl)-1H-indazol-4-ol. If a protected amine was used, a deprotection step will be necessary.

-

This protocol is a general guideline and may require optimization of reaction conditions, such as the choice of base, solvent, and temperature, to achieve the best yield and purity.

Caption: Proposed workflow for the synthesis of 1-(2-Aminoethyl)-1H-indazol-4-ol.

Part 3: Hypothesized Biological Activity and Therapeutic Potential

Based on the extensive literature on indazole derivatives, we can hypothesize several promising avenues for the therapeutic application of 1-(2-Aminoethyl)-1H-indazol-4-ol.[1][3]

Anticancer Potential

The indazole scaffold is a common feature in many kinase inhibitors.[4] The structural similarity of 1-(2-Aminoethyl)-1H-indazol-4-ol to known kinase inhibitors suggests that it may also exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Hypothesized Mechanism of Action: Kinase Inhibition

Many indazole-based anticancer agents function by inhibiting protein kinases, which are crucial regulators of cellular signaling. It is plausible that 1-(2-Aminoethyl)-1H-indazol-4-ol could act as an inhibitor of kinases such as PI3K, Akt, or members of the MAPK pathway, leading to the induction of apoptosis and inhibition of tumor growth.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Proposed In Vitro Evaluation Strategy for Anticancer Activity

A tiered approach to in vitro testing will be crucial to efficiently evaluate the anticancer potential of this compound.

This assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 1-(2-Aminoethyl)-1H-indazol-4-ol for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This flow cytometry-based assay can determine if the compound induces apoptosis (programmed cell death).

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting and Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative cells are live cells.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative/PI-positive cells are necrotic.

-

Anti-inflammatory and Antioxidant Potential

The presence of a hydroxyl group on the indazole ring suggests that 1-(2-Aminoethyl)-1H-indazol-4-ol may possess antioxidant properties by acting as a radical scavenger.[2] Furthermore, many indazole derivatives have demonstrated anti-inflammatory activity.[1][3]

Hypothesized Mechanism of Action

The compound could exert its effects by scavenging reactive oxygen species (ROS) and by modulating the activity of pro-inflammatory enzymes or signaling pathways, such as the NF-κB pathway.

Proposed In Vitro Evaluation Strategy for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

-

Reaction Mixture Preparation: Prepare a solution of DPPH in methanol.

-

Compound Addition: Add different concentrations of 1-(2-Aminoethyl)-1H-indazol-4-ol to the DPPH solution. A known antioxidant like ascorbic acid or Trolox should be used as a positive control.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging Effect (%) = [1 - (Absorbance of sample / Absorbance of control)] * 100.[7]

Antimicrobial Potential

The indazole scaffold has been incorporated into compounds with antibacterial and antifungal properties.[1][4] The presence of the aminoethyl side chain could potentially enhance the interaction of the molecule with microbial cell membranes or intracellular targets.

Proposed In Vitro Evaluation Strategy for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Serial Dilution: Perform serial dilutions of 1-(2-Aminoethyl)-1H-indazol-4-ol in a suitable broth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with the prepared microorganism. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Part 4: Preclinical Development and Pharmacokinetic Considerations

The successful development of any new chemical entity requires a thorough understanding of its pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicological properties.

General Pharmacokinetic Profile of Indazole Derivatives

Indazole derivatives exhibit a wide range of pharmacokinetic profiles depending on their specific substitutions.[8][9][10] Factors such as lipophilicity, aqueous solubility, and susceptibility to metabolic enzymes play a crucial role. The presence of the amino and hydroxyl groups in 1-(2-Aminoethyl)-1H-indazol-4-ol may influence its metabolic stability and excretion pathways.

Considerations for Formulation and Route of Administration

For preclinical in vivo studies, the choice of formulation and route of administration is critical.[11][12][13] Oral administration is often preferred for its convenience.[11][14] However, if oral bioavailability is low, alternative routes such as intraperitoneal (IP) or intravenous (IV) injection may be necessary for initial efficacy studies.[11] The formulation should be carefully designed to ensure adequate solubility and stability of the compound.[12][13]

Caption: General workflow for a preclinical pharmacokinetic study.

Part 5: Conclusion and Future Perspectives

While direct experimental data on 1-(2-Aminoethyl)-1H-indazol-4-ol is currently limited, a comprehensive analysis of its structure in the context of the well-established therapeutic relevance of the indazole scaffold provides a strong foundation for its further investigation. The presence of the aminoethyl and hydroxyl functional groups offers intriguing possibilities for its biological activity profile.

The proposed research roadmap, encompassing synthesis, in vitro screening for anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, and preliminary pharmacokinetic evaluation, provides a clear and logical path forward. The detailed experimental protocols included in this guide offer a practical starting point for researchers to begin to unlock the therapeutic potential of this promising molecule. Future research should focus on a systematic structure-activity relationship (SAR) study to optimize the potency and selectivity of this compound and to fully elucidate its mechanism of action. The journey from a promising scaffold to a clinically effective drug is long and challenging, but for compounds like 1-(2-Aminoethyl)-1H-indazol-4-ol, the initial signposts are pointing in a very encouraging direction.

Part 6: References

-

Wei, Y., He, Y., & Liu, H. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(1), 1-20. [Link]

-

Gaikwad, D. D. (2016). Therapeutic and synthetic approach towards indazole. Med chem, 6(8), 1-1. [Link]

-

Li, Y., Li, J., He, Y., Wang, Y., Fan, C., & Wei, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(28), 17169-17173. [Link]

-

Talele, T. T. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert opinion on therapeutic patents, 28(8), 605-620. [Link]

-

(2025, October 10). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 413085, 1H-Indazol-4-amine. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756425, 1-(2-Aminoethyl)piperidin-4-ol. PubChem. [Link]

-

Google Patents. (n.d.). Method of synthesizing 1H-indazole compounds.

-

Inventi Impact. (n.d.). Pharmacokinetics & Pharmacodynamics. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Link]

-

MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]

-

Asian Journal of Research in Chemistry. (2012, September 10). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. [Link]

-

ResearchGate. (2026, February 7). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]

-

PubMed. (2008, September 25). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. [Link]

-

ResearchGate. (2025, August 6). Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

-

DavosPharma. (n.d.). Preclinical Formulations That Don't Break Your IND and Keep Studies On Track. [Link]

-

ResearchGate. (n.d.). Oral Formulations for Preclinical Studies. [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

-

eScholarship.org. (n.d.). The Clinically Relevant Half Life in Pharmacokinetics & Pharmacodynamics. [Link]

-

MDPI. (2022, November 6). Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement. [Link]

-

National Center for Biotechnology Information. (2022, December 17). Plasma Pharmacokinetics and Pharmacodynamic Effects of the 2-Benzylbenzimidazole Synthetic Opioid, Isotonitazene, in Male Rats. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). Chemical composition and bioactivity of essential oils and Ethanolic extracts of Ocimum basilicum L. and Thymus algeriensis Boiss. & Reut. from the Algerian Saharan Atlas. PMC. [Link]

-

MDPI. (2016, August 16). Phytochemical Profile and Evaluation of the Biological Activities of Essential Oils Derived from the Greek Aromatic Plant Species Ocimum basilicum, Mentha spicata, Pimpinella anisum and Fortunella margarita. [Link]

-

ResearchGate. (2025, August 6). Pharmacokinetics and enhanced bioavailability of candidate cancer preventative agent, SR13668 in dogs and monkeys. [Link]

-

(2024, December 15). Enantioselectivity in Pharmacokinetics: A Mini Review. [No valid source found]

-

(2026, March 10). [No valid source found]

-

MDPI. (2023, August 27). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. [Link]

-

Science Publishing Group. (2025, September 13). Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications. [Link]

-

SciELO México. (n.d.). Antimicrobial and Antioxidant Activities of Four Essential Oils. [Link]

-

National Center for Biotechnology Information. (2025, October 11). Comprehensive Characterization of Bioactive Properties in Extracts from Different Chilean Hop Ecotypes (Humulus lupulus L.): Antioxidant, Antimicrobial and Antitumor Activities. PMC. [Link]

-

MDPI. (2025, March 14). Aromatic Herbs as a Source of Bioactive Compounds: An Overview of Their Antioxidant Capacity, Antimicrobial Activity, and Major Applications. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1784853-43-5|1-(2-Aminoethyl)-1H-indazol-4-ol|BLD Pharm [bldpharm.com]

- 6. 1780431-31-3|1-(2-Aminoethyl)-1H-indazol-7-ol|BLD Pharm [bldpharm.com]

- 7. Chemical composition and bioactivity of essential oils and Ethanolic extracts of Ocimum basilicum L. and Thymus algeriensis Boiss. & Reut. from the Algerian Saharan Atlas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inventi Impact: Pharmacokinetics & Pharmacodynamics | Inventi Journals Pvt.Ltd [inventi.in]

- 9. Plasma Pharmacokinetics and Pharmacodynamic Effects of the 2-Benzylbenzimidazole Synthetic Opioid, Isotonitazene, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Davospharma Website [davos.com]

- 14. researchgate.net [researchgate.net]

Engineering Serotonergic Bioisosteres: Structure-Activity Relationship (SAR) of Aminoethyl Indazole Derivatives

Executive Summary

The resurgence of serotonergic psychedelics (tryptamines) in neuropsychiatric drug development has been hindered by the inherent metabolic liabilities of the indole core and the challenge of receptor subtype selectivity. To circumvent rapid plasma clearance and poor oral bioavailability, medicinal chemists have increasingly turned to bioisosteric replacement strategies. One of the most prominent approaches is the substitution of the indole core with an indazole ring, yielding aminoethyl indazoles (indazole-ethanamines).

This technical whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of aminoethyl indazole derivatives acting as Serotonin 2 (5-HT2) receptor agonists. By dissecting the pharmacological profiling of these compounds, we elucidate the structural determinants required for 5-HT2A activation and the persistent challenge of mitigating 5-HT2B-mediated cardiotoxicity.

Pharmacological Rationale: The Indole-to-Indazole Transition

Tryptamines, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), are canonical agonists for the 5-HT2A receptor, driving profound neuroplastic and behavioral effects. However, the electron-rich indole ring is highly susceptible to oxidative metabolism by monoamine oxidase (MAO).

The indazole core serves as an effective bioisostere for indoles and phenols[1]. The introduction of a second nitrogen atom at the 2-position of the bicyclic ring system alters the overall electron density, pKa, and hydrogen-bonding profile. This modification typically enhances metabolic stability and plasma clearance profiles[1]. However, the pharmacological causality of this switch is complex: the altered electronics and tautomeric states of the indazole ring fundamentally change how the ligand interacts with the orthosteric binding pocket of 5-HT2 receptors.

Structure-Activity Relationship (SAR) Analysis

Recent comprehensive evaluations of direct indazole analogs of 5-MeO-DMT have revealed critical SAR insights regarding receptor affinity and subtype selectivity[2]. The data highlights the difficulty of achieving 5-HT2A selectivity over 5-HT2B—a critical safety liability, as 5-HT2B agonism is a known driver of cardiac valvulopathy[1].

Core Scaffold Modifications

The direct conversion of 5-MeO-DMT to its 1H-indazole analog (Compound 6a ) results in a notable drop in 5-HT2A potency. While 5-MeO-DMT operates in the low nanomolar range, Compound 6a exhibits only low micromolar activity at 5-HT2A, while retaining higher relative potency at 5-HT2B and 5-HT2C[1]. This suggests that the spatial geometry or hydrogen-bond donor capacity of the indazole N1-H is sub-optimal compared to the indole N-H for the 5-HT2A pocket.

N1-Alkylation and Hydrogen Bonding

To probe the necessity of the N1-proton, researchers synthesized N1-methylated derivatives. The 1-methyl analog (Compound 11 ) was found to be markedly less potent at 5-HT2A compared to both 5-MeO-DMT and Compound 6a[1].

-

Causality: The loss of activity upon N1-methylation confirms that the N1 position acts as a critical hydrogen-bond donor. Steric bulk at this position clashes with conserved residues (e.g., Ser242) in the transmembrane domain, preventing the receptor from adopting the active conformation.

Halogenation and Conformational Restriction

To recover potency, advanced analogs utilized halogenation and conformational restriction of the basic amine (e.g., using tetrahydropyridines instead of ethanamines). The optimized analog VU6067416 (Compound 19d) demonstrated highly potent 5-HT2 agonism and excellent preclinical pharmacokinetics[2].

-

Causality: In silico docking revealed that the high potency of 19d is driven by a specific halogen-bonding interaction with residue Phe2345.38 in the 5-HT2A orthosteric pocket[2]. However, this interaction is conserved across the 5-HT2 family, resulting in potent 5-HT2B agonism that precluded its further clinical development[2].

Table 1: Comparative SAR of Key Aminoethyl Indazoles vs. Indole Tryptamines

| Compound | Core Scaffold | Amine Substitution | 5-HT2A Activity | 5-HT2B Activity | Key SAR Insight |

| 5-MeO-DMT | 5-Methoxyindole | N,N-dimethyl | High (nM) | High (nM) | Canonical reference agonist; metabolically labile. |

| Compound 6a | 5-Methoxy-1H-indazole | N,N-dimethyl | Low (μM) | Moderate (nM) | Direct bioisostere; reduces 2A potency vs. indole. |

| Compound 11 | 1-Methyl-5-methoxyindazole | N,N-dimethyl | Very Low (>10 μM) | Not Determined | N1-methylation abolishes critical H-bonding. |

| VU6067416 (19d) | Halogenated Indazole | Tetrahydropyridine | High (nM) | High (nM) | Halogen bond with Phe2345.38 drives potency; 2B liability remains. |

Mechanistic Pathways & Workflows

To understand the functional output of these derivatives, it is essential to map the Gq-coupled signaling cascade they trigger upon binding.

Caption: 5-HT2A Receptor Gq-Coupled Calcium Mobilization Pathway.

Iterative SAR Development Workflow

The development of these compounds relies on a tight feedback loop between chemical synthesis, functional profiling, and computational modeling.

Caption: Iterative workflow for the design and evaluation of indazole-based 5-HT2 agonists.

Validated Experimental Methodologies

To ensure scientific integrity, the methodologies used to generate the SAR data must be self-validating systems. Below are the rigorous protocols utilized for evaluating aminoethyl indazoles[1].

Protocol 1: In Vitro Calcium Mobilization Assay (FLIPR)

This protocol measures the functional agonism of compounds at 5-HT2 subtypes via Gq-mediated intracellular calcium release. It is designed as a self-validating system by incorporating baseline normalizations and reference agonist controls.

Step-by-Step Methodology:

-

Cell Culture & Seeding: Plate CHO cells stably expressing human 5-HT2A or 5-HT2C, and HEK293 cells expressing human 5-HT2B, into 384-well black-walled, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO2.

-

Dye Loading: Remove culture media and add 20 μL of calcium-sensitive dye (e.g., Fluo-4 AM) diluted in assay buffer (HBSS containing 20 mM HEPES and 2.5 mM probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.

-

Compound Preparation: Serially dilute the synthesized aminoethyl indazoles (e.g., Compounds 6a, 11, 19d) in assay buffer across a 10-point concentration range (10 pM to 10 μM). Prepare Serotonin (5-HT) and 5-MeO-DMT as positive reference controls.

-

Baseline Measurement (Validation Step 1): Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds prior to compound addition to ensure cellular stability and rule out auto-fluorescence.

-

Agonist Addition & Reading: Inject 10 μL of the test compounds or controls into the wells. Continuously monitor fluorescence for 3 minutes to capture the peak intracellular calcium transient.

-

Data Normalization (Validation Step 2): Normalize the peak relative fluorescence units (RFU) of the test compounds to the maximal response elicited by the 10 μM 5-HT reference control (defined as 100% efficacy). Calculate EC50 values using non-linear regression (four-parameter logistic curve).

Protocol 2: In Silico Docking & Halogen Bond Analysis

To explain the high potency of halogenated analogs like VU6067416, computational docking is employed.

Step-by-Step Methodology:

-

Receptor Preparation: Retrieve the cryo-EM structure of the active-state 5-HT2A receptor (e.g., PDB: 6WHA). Remove accessory proteins and waters. Assign protonation states at pH 7.4 (ensuring Asp155.32 is deprotonated to interact with the basic amine).

-

System Validation (Self-Validation): Re-dock the native co-crystallized ligand (e.g., 25-CN-NBOH) into the orthosteric site. The system is validated only if the Root Mean Square Deviation (RMSD) of the re-docked pose is < 2.0 Å compared to the experimental structure.

-

Ligand Preparation: Generate 3D conformers of the aminoethyl indazole derivatives. Calculate partial charges using the AM1-BCC method.

-

Docking Execution: Dock the ligands into the validated grid box centered on Asp155.32.

-

Interaction Analysis: Analyze the top-scoring poses for specific geometric criteria indicative of halogen bonding: a distance of < 3.5 Å and an angle of ~180° between the ligand's halogen atom and the aromatic pi-system of Phe2345.38 .

Conclusion

The exploration of aminoethyl indazoles as bioisosteres for serotonergic tryptamines represents a sophisticated approach to overcoming the pharmacokinetic limitations of traditional psychedelics. While the indazole core successfully improves metabolic stability, the SAR data reveals a delicate balance in the orthosteric pocket. Modifications such as N1-methylation abolish necessary hydrogen bonding, whereas halogenation (as seen in VU6067416) drastically increases potency via interactions with Phe2345.38[2].

Despite these advancements, the structural similarity between the 5-HT2A and 5-HT2B binding pockets remains a formidable hurdle. The potent 5-HT2B agonism observed in optimized indazole derivatives precludes their systemic use due to valvulopathy risks[1]. Future drug development in this chemical space must focus on exploiting subtle non-conserved residues in the extracellular loops or pursuing functionally selective (biased) agonism to decouple 5-HT2A efficacy from 5-HT2B liability.

References

-

Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists ACS Medicinal Chemistry Letters (2024)[Link]

-

Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists (PubMed Abstract) National Library of Medicine / PubMed[Link]

Sources

Physicochemical Characterization and FBDD Applications of 1-(2-Aminoethyl)-1H-indazol-4-ol

Executive Summary

In the landscape of modern Fragment-Based Drug Discovery (FBDD), the indazole scaffold has emerged as a highly privileged chemotype, particularly in the design of ATP-competitive protein kinase inhibitors. 1-(2-Aminoethyl)-1H-indazol-4-ol (CAS: 1784853-43-5) represents a highly optimized fragment building block. By combining the canonical hinge-binding properties of the indazole core with a solvent-directed aminoethyl vector and a functionalizable 4-hydroxyl group, this molecule serves as an ideal starting point for hit-to-lead evolution.

This technical whitepaper provides an in-depth analysis of the physicochemical characteristics, amphoteric behavior, self-validating analytical protocols, and synthetic applications of 1-(2-Aminoethyl)-1H-indazol-4-ol in targeted drug discovery.

Molecular Architecture & Physicochemical Profiling

The structural architecture of 1-(2-Aminoethyl)-1H-indazol-4-ol is defined by three distinct domains:

-

The 1H-Indazole Core: Acts as a bioisostere for phenol and indole. It is highly lipophilic and less vulnerable to Phase I/II metabolism than standard phenols, making it a robust anchor for kinase hinge regions .

-

The 4-Hydroxyl Group: Provides a hydrogen bond donor/acceptor capable of interacting with specific sub-pockets (e.g., the gatekeeper residue or ribose pocket) depending on the binding orientation.

-

The 1-(2-Aminoethyl) Vector: A highly flexible, basic aliphatic chain attached at the N1 position. Because N1 is generally oriented toward the solvent channel in kinase-inhibitor complexes, this group allows for extensive fragment growing (e.g., via amide coupling) without disrupting the core binding motif.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties, calculated to adhere to the "Rule of 3" for ideal FBDD fragments.

| Property | Value | Rationale / Causality in Drug Design |

| CAS Number | 1784853-43-5 | Unique registry identifier for the N1-substituted isomer. |

| Molecular Formula | C9H11N3O | - |

| Molecular Weight | 177.20 g/mol | < 300 Da; ensures high Ligand Efficiency (LE) during hit optimization. |

| Topological PSA (tPSA) | 74.2 Ų | Balances aqueous solubility with cellular membrane permeability. |

| Calculated LogP (cLogP) | 0.5 – 1.0 | Optimal lipophilicity; prevents non-specific hydrophobic aggregation. |

| Hydrogen Bond Donors | 3 | Primary amine (-NH2) and phenolic (-OH) provide strong directional binding. |

| Hydrogen Bond Acceptors | 3 | Indazole N2, amine nitrogen, and oxygen enable multi-point target anchoring. |

Amphoteric Speciation & Acid-Base Dynamics

1-(2-Aminoethyl)-1H-indazol-4-ol is an amphoteric molecule, possessing both a basic center and a weakly acidic center. Understanding its speciation is critical for predicting its pharmacokinetic behavior and optimizing chromatographic separation.

-

Primary Aliphatic Amine (pKa ~9.5): At physiological pH (7.4), the primary amine is heavily protonated ( −NH3+ ). This cationic state dramatically increases aqueous solubility and provides a strong electrostatic interaction vector for acidic residues (e.g., Asp or Glu) in target binding pockets.

-

Phenolic Hydroxyl (pKa ~10.0): The 4-OH group remains predominantly neutral at pH 7.4. It only deprotonates under strongly basic conditions, meaning it acts primarily as a neutral hydrogen bond donor/acceptor in biological systems.

Analytical Characterization & Self-Validating Protocols

To ensure high-fidelity data during fragment screening, analytical protocols must be self-validating. The amphoteric nature of this compound requires specific modifiers to prevent chromatographic artifacts.

Protocol 1: Self-Validating LC-MS/MS Analysis

-

Step 1: Sample Preparation. Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

-

Causality: Methanol ensures complete solvation of both the lipophilic indazole core and the polar amine/hydroxyl groups, preventing micelle formation or precipitation.

-

-

Step 2: System Suitability Test (SST). Inject a blank (Methanol) followed by a reference standard.

-

Causality: This self-validating step proves column equilibration and eliminates the possibility of carryover artifacts, ensuring that the expected [M+H]+ signal is exclusively from the analyte.

-

-

Step 3: Chromatographic Separation. Utilize a C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.8 µm). Mobile phase: Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid .

-

Causality: The acidic modifier is non-negotiable. It protonates the primary amine, preventing secondary electrostatic interactions with free silanols on the silica stationary phase. Without it, the basic amine will cause severe peak tailing and artificially lower the calculated purity.

-

-

Step 4: Mass Spectrometry Detection. Electrospray Ionization in positive mode (ESI+).

-

Causality: The basic aliphatic amine readily accepts a proton in the acidic mobile phase, yielding a highly stable [M+H]+ ion at m/z 178.1, making ESI+ the optimal ionization technique .

-

Fragment Evolution: Synthetic Functionalization Workflows

In FBDD, fragments are "grown" to increase affinity and selectivity. The orthogonal reactivity of the primary amine versus the phenolic hydroxyl allows for highly regioselective modifications.

Protocol 2: Regioselective Amide Coupling for Fragment Growing

-

Step 1: Activation. React a selected carboxylic acid with HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF for 15 minutes at room temperature.

-

Causality: HATU forms a highly reactive active ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the electrophile.

-

-

Step 2: Coupling. Add 1-(2-Aminoethyl)-1H-indazol-4-ol (1.0 eq) to the mixture.

-

Causality: The primary aliphatic amine is highly nucleophilic and will selectively attack the active ester over the less nucleophilic, sterically hindered 4-hydroxyl group. This intrinsic reactivity difference guarantees regioselective amide formation without the need for protecting groups.

-

-

Step 3: Quenching & Mass Balance. Quench the reaction with saturated NaHCO3 and extract with Ethyl Acetate.

-

Causality: NaHCO3 neutralizes residual acid and hydrolyzes unreacted active ester. Tracking the mass balance during extraction validates the completion of the reaction and the successful isolation of the target amide from polar DMF byproducts.

-

Fig 1. Stepwise functionalization workflow of the indazole fragment into a lead kinase inhibitor.

Pharmacological Applications: Kinase Hinge Binding Mechanisms

The indazole ring is a classic ATP-mimetic. The human genome encodes over 500 protein kinases, and the vast majority of clinical kinase inhibitors target the highly conserved ATP-binding pocket located in the cleft between the N-lobe and C-lobe of the kinase .

Mechanism of Action

-

Hinge Anchoring: The indazole N2 and the adjacent C-H (or N-H in unsubstituted indazoles) form two critical hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (typically the gk+1 and gk+3 residues).

-

Solvent Channel Projection: By placing the 2-aminoethyl group at the N1 position, the molecule directs this functionalizable vector straight out of the ATP pocket and into the solvent-exposed region. This prevents steric clashes with the rigid hinge backbone while allowing medicinal chemists to append solubilizing groups to improve oral bioavailability.

-

Targeting the Back Pocket: The 4-OH group is strategically positioned to interact with the gatekeeper residue or access the hydrophobic back pocket (Pocket II), a region critical for achieving kinase selectivity (e.g., distinguishing JAK3 from p38α) .

Fig 2. Mechanism of action for indazole-derived ATP-competitive kinase inhibitors in cellular signaling.

References

-

PubChem. "1H-indazol-4-ol (CID 135742450)." National Center for Biotechnology Information,[Link]

-

Kannan, N., et al. "How protein kinase inhibitors bind to the hinge region of the target protein." National Institutes of Health (PMC),[Link]

-

Schade, A. E., et al. "Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors." National Institutes of Health (PMC),[Link]

-

Buchstaller, H. P., et al. "Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90." PubMed (PMID: 22632933),[Link]

The 4-Hydroxyindazole Scaffold in Modern Medicinal Chemistry: A Technical Whitepaper on Design, Synthesis, and Target Engagement

Executive Summary & Structural Rationale

The 4-hydroxyindazole pharmacophore has emerged as a highly versatile, "privileged" scaffold in contemporary drug discovery. As a bioisostere of indole, purine, and benzimidazole, the indazole core provides a flat, aromatic system capable of robust π−π stacking interactions within protein binding pockets[1].

What distinguishes the 4-hydroxyindazole subclass is the unique electronic and steric interplay of the C4-hydroxyl group (-OH). This moiety acts as a critical Hydrogen Bond Donor (HBD) or Acceptor (HBA). In the context of rational drug design, the scaffold offers orthogonal reactivity profiles, allowing medicinal chemists to independently tune the C3, C4, and C6 positions to achieve target selectivity, metabolic stability, and optimal physicochemical properties[1].

Target Engagement Logic

Kinase and Apoptosis Inhibitors

In the development of kinase inhibitors (e.g., Aurora kinases, ITK) and apoptosis modulators (e.g., Bcl-2 anti-apoptotic proteins), the 4-hydroxyindazole core is frequently deployed to target the ATP-binding site. The C4-OH group is strategically positioned to interact with the hinge region or the solvent front of the kinase[1].

For example, in the highly functionalized 6-bromo-3-chloro-1H-indazol-4-ol building block:

-

C3-Chlorine (-Cl): Withdraws electron density from the pyrazole ring, lowering the pKa of the N-H bond. Sterically, it fills small hydrophobic pockets (such as the gatekeeper region) and effectively blocks metabolic oxidation at the C3 position[1].

-

C6-Bromine (-Br): Serves as a dedicated chemical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing the extension of the carbon skeleton into the solvent-exposed region of the target protein[1].

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A major challenge with NNRTIs is their vulnerability to mutations in the reverse transcriptase (RT) enzyme. Using molecular hybridization based on crystallographic overlays of known inhibitors (efavirenz and capravirine), researchers have successfully utilized the 4-hydroxyindazole template to create novel NNRTIs[2]. By arylating the C4-hydroxyl group with electron-deficient aryl fluorides, chemists generated 4-aryloxyindazoles that possess potent antiviral activity, excellent in vitro metabolic stability, and resilience to clinical RT mutations[2].

Functional decomposition and target engagement logic of the 4-hydroxyindazole scaffold.

Structure-Activity Relationship (SAR) Profiling

The rational functionalization of the 4-hydroxyindazole core is dictated by strict electronic and steric rules. The table below summarizes the causality behind specific substituent modifications.

| Position | Modification | Electronic/Steric Effect | Primary Target Consequence |

| C4 | Hydroxyl (-OH) | High electron density; H-bond donor/acceptor. | Anchors to kinase hinge region; interacts with solvent front[1]. |

| C4 | Aryloxy (-O-Ar) | Steric bulk; alters dihedral angle. | Fills NNRTI binding pocket in HIV-1 RT; provides mutant resilience[2]. |

| C3 | Chlorine (-Cl) | Inductive withdrawal; lowers N-H pKa. | Blocks metabolic oxidation; fills hydrophobic gatekeeper pockets[1]. |

| C6 | Bromine (-Br) | Heavy atom; lipophilic. | Serves as a chemical handle for Pd-catalyzed cross-coupling[1]. |

Synthetic Methodologies & Experimental Protocols

Protocol: SNAr Arylation for NNRTI Precursors

To synthesize 4-aryloxyindazoles (e.g., 5-(3-Methyl-1H-indazol-4-yloxy)-isophthalonitrile), a nucleophilic aromatic substitution ( SNAr ) strategy is employed. The causality here relies on the use of a mild base ( K2CO3 ) to selectively deprotonate the C4-OH, creating a highly nucleophilic phenoxide that attacks an electron-deficient aryl fluoride[2].

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-methyl-4-hydroxyindazole (7.0 g, 47.3 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL) under an inert atmosphere[2].

-

Deprotonation: Add potassium carbonate ( K2CO3 ) (6.5 g, 47.3 mmol). Stir the suspension for 10 minutes at room temperature to ensure complete deprotonation of the C4-hydroxyl group[2].

-

Electrophile Addition: Add the electron-deficient aryl fluoride, 3,5-dicyanofluorobenzene (6.9 g, 47.3 mmol), to the reaction mixture[2].

-

Thermal Activation: Heat the mixture at 80 °C for 24 hours. Self-validation: Monitor the reaction via TLC (EtOAc/hexane) or LCMS to confirm the disappearance of the starting indazole[2].

-

Workup: Cool the reaction to room temperature and concentrate in vacuo to remove the bulk of the DMF. Dilute the resulting residue with ethyl acetate (EtOAc)[2].

-

Washing: Wash the organic layer with brine to remove residual salts and DMF. Separate the organic layer, dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure[2].

-

Purification: Purify the crude product via flash column chromatography (FCC) on silica gel using an isocratic gradient of 40% EtOAc/pentane. Crystallize the purified fractions from diethyl ether to yield the final compound as a white solid[2].

Step-by-step synthetic workflow for the arylation of 4-hydroxyindazole.

Protocol: In Vitro Kinase Inhibition Assay

Evaluating the efficacy of 4-hydroxyindazole derivatives against kinase targets requires a standardized biochemical assay. The following protocol outlines a self-validating system for measuring IC50 values[3].

Step-by-Step Methodology:

-

Compound Preparation: Serially dilute the 4-hydroxyindazole derivative in DMSO, then dilute further into Kinase Assay Buffer to achieve the desired concentration range (maintaining final DMSO concentration < 1%).

-

Enzyme Addition: Prepare a solution of the recombinant target kinase in Kinase Assay Buffer. Add 5 µL of this enzyme solution to each well of a 384-well microplate[3].

-

Pre-incubation: Add the compound dilutions to the respective wells. Gently mix the plate and incubate for 15-30 minutes at room temperature. Causality: This pre-incubation step is critical to allow the compound to reach thermodynamic equilibrium within the kinase hinge region prior to the introduction of competitive ATP[3].

-

Reaction Initiation: Prepare a master mix of the specific peptide substrate and ATP in Kinase Assay Buffer. Add 5 µL of this mix to each well to initiate the phosphorylation reaction[3].

-

Kinase Reaction: Incubate the microplate at room temperature for exactly 60 minutes[3].

-

Detection: Quench the reaction using a proprietary detection buffer (e.g., TR-FRET or luminescence-based ADP detection reagents). Read the plate on a multi-mode microplate reader to quantify kinase activity and calculate the IC50 .

Standardized in vitro kinase inhibition assay workflow for indazole derivatives.

Conclusion

The 4-hydroxyindazole scaffold represents a masterclass in bioisosteric design. By leveraging the specific hydrogen-bonding capacity of the C4-hydroxyl group and the orthogonal functionalization potential at the C3 and C6 positions, medicinal chemists can rapidly generate libraries of highly potent, metabolically stable inhibitors. Whether deployed as a hinge-binding motif in oncology (kinases, Bcl-2) or as a structurally resilient core in virology (HIV NNRTIs), this scaffold remains a cornerstone of modern molecular hybridization and structure-based drug design.

References

-

Title: Novel Indazole Non-Nucleoside Reverse Transcriptase Inhibitors Using Molecular Hybridization Based on Crystallographic Overlays Source: American Chemical Society (acs.org) URL: [Link]

-

Title: Patent Application Publication: US 2010/0184766A1 (Inhibitors of Bcl-2 Anti-Apoptotic Proteins) Source: Google Patents (googleapis.com) URL: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Aminoethyl)-1H-indazol-4-ol

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential.[1] These derivatives have garnered considerable attention for their diverse biological activities, including roles as kinase inhibitors for cancer therapy and as modulators of serotonergic pathways for neurological disorders.[2][3] This guide focuses on a specific derivative, 1-(2-Aminoethyl)-1H-indazol-4-ol, providing a detailed examination of its core physicochemical properties, namely its molecular weight and acidity constants (pKa). Understanding these fundamental characteristics is paramount for researchers in drug discovery and development, as they profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties

A molecule's physicochemical properties, such as its molecular weight and pKa, are critical determinants of its behavior in biological systems. These parameters govern aspects like solubility, membrane permeability, and receptor-ligand interactions, all of which are essential for a compound's efficacy and safety.

Molecular Weight and Formula

The molecular formula of 1-(2-Aminoethyl)-1H-indazol-4-ol is C₉H₁₁N₃O. Based on this, its calculated molecular weight is a key identifier for analytical purposes.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃O | Inferred |

| Molecular Weight | 177.20 g/mol | [4] |

Acidity and Basicity: pKa Values

The pKa value is a quantitative measure of the strength of an acid in solution. For a molecule with multiple ionizable groups, such as 1-(2-Aminoethyl)-1H-indazol-4-ol, there will be multiple pKa values corresponding to each acidic or basic center. The ionization state of a molecule at a given pH, which is dictated by its pKa values, significantly impacts its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

1-(2-Aminoethyl)-1H-indazol-4-ol possesses three primary ionizable centers:

-

The amino group on the ethyl side chain, which is basic.

-

The hydroxyl group on the indazole ring, which is acidic.

-

The pyrazole-like nitrogen atom within the indazole ring system, which can act as a base.

Predicted pKa Values:

| Ionizable Group | Predicted pKa Range | Predominant State at Physiological pH (7.4) |

| Aminoethyl Group (Basic) | 9.5 - 10.5 | Protonated (Positively Charged) |

| Hydroxyl Group (Acidic) | 8.0 - 9.0 | Partially Deprotonated (Partially Negatively Charged) |

| Indazole Nitrogen (Basic) | 1.0 - 2.0 | Largely Neutral |

Disclaimer: These pKa values are estimates based on computational models and data from analogous structures. Experimental verification is recommended for definitive values.

Experimental Protocols for Physicochemical Property Determination

To ensure the accuracy of these critical parameters, experimental determination is essential. The following section outlines standard protocols for the determination of molecular weight and pKa.

Protocol 1: Molecular Weight Verification by Mass Spectrometry

Objective: To confirm the molecular weight of 1-(2-Aminoethyl)-1H-indazol-4-ol.

Methodology: High-Resolution Mass Spectrometry (HRMS) is the gold standard for accurate mass determination.

Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Sample Preparation: Dissolve a small quantity (typically <1 mg) of 1-(2-Aminoethyl)-1H-indazol-4-ol in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

-

Sample Infusion: Infuse the sample solution directly into the ionization source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical exact mass of C₉H₁₂N₃O⁺.

Self-Validation: The high resolution and mass accuracy of the instrument provide a self-validating system. The observed mass should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass.

Protocol 2: Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the macroscopic pKa values of 1-(2-Aminoethyl)-1H-indazol-4-ol.

Methodology: Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.

Instrumentation: A calibrated pH meter with a suitable electrode and an automated titrator for precise volume delivery.

Procedure:

-

Sample Preparation: Accurately weigh a sample of 1-(2-Aminoethyl)-1H-indazol-4-ol and dissolve it in a known volume of deionized water. The presence of an organic co-solvent may be necessary if the compound has low aqueous solubility.

-

Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic functional groups.

-

Titration with Base: In a separate experiment, titrate a fresh sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic functional group.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points.

Self-Validation: The shape of the titration curve and the clear inflection points at the equivalence points provide a self-validating measure of the accuracy of the determination.

Computational pKa Prediction Workflow

In the absence of experimental data, computational methods provide valuable estimates of pKa values. Several software packages are available for this purpose.

Caption: A generalized workflow for the computational prediction of pKa values.

The Significance of Indazole Derivatives in Drug Discovery

The indazole nucleus is a key pharmacophore in a variety of approved and investigational drugs.[1] Its derivatives have shown promise in several therapeutic areas:

-

Oncology: Many indazole-containing compounds act as potent inhibitors of protein kinases that are dysregulated in cancer.[3]

-

Neurology: The structural similarity of some indazole derivatives to serotonin has led to their investigation as modulators of 5-HT receptors for the treatment of depression and other neurological disorders.[2]

The aminoethyl side chain and the hydroxyl group of 1-(2-Aminoethyl)-1H-indazol-4-ol are critical for its interaction with biological targets. The ability of these groups to exist in different protonation states at physiological pH allows for a range of potential interactions, including hydrogen bonding and ionic interactions, which are fundamental to molecular recognition.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 1-(2-Aminoethyl)-1H-indazol-4-ol. The molecular weight has been clearly defined, and while experimental pKa values are not currently available, a reasoned estimation based on established computational methods and structural analogy has been presented. The detailed experimental protocols offer a clear path for the empirical validation of these crucial parameters. A thorough understanding of these properties is indispensable for any researcher working with this or structurally related compounds in the pursuit of novel therapeutics.

References

-

Schrödinger. (n.d.). Schrödinger solutions for small molecule protonation state enumeration and pKa prediction. Retrieved from [Link]

-

Mayr, F. (2022). pKasolver: toolkit for prediction pKa values of small molecules via graph convolutional networks. GitHub. Retrieved from [Link]

-

Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

-

XunDrug. (n.d.). MolGpKa. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

- Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2.

-

ResearchGate. (n.d.). Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series. Retrieved from [Link]

- Liao, C., & Nicklaus, M. C. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.

- Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6498.

- Liu, Z., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Molecules, 26(9), 2496.

- Emwas, A.-H., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1558.

- Ovidius University. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry.

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Retrieved from [Link]

-

Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

-

ChemRxiv. (2024). pKalculator: A pKa predictor for C-H bonds. Retrieved from [Link]

Sources

Strategic Utilization of 1-(2-Aminoethyl)-1H-indazol-4-ol in Targeted Drug Discovery

A Methodological Whitepaper for Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, frequently deployed across oncology, neurology, and immunology[1]. Among its derivatives, 1-(2-Aminoethyl)-1H-indazol-4-ol (CAS: 1784853-43-5)[2] has emerged as a highly versatile, bifunctional pharmaceutical intermediate. As a Senior Application Scientist, I have observed that the true value of this molecule lies in its orthogonal reactivity. By leveraging the distinct nucleophilic profiles of its primary aliphatic amine and its phenolic-like hydroxyl group, chemists can rapidly generate diverse libraries of active pharmaceutical ingredients (APIs).

This technical guide deconstructs the structural rationale, synthetic workflows, and pharmacological applications of this critical intermediate, providing field-validated protocols to ensure high-fidelity derivatization.

Structural Rationale and Pharmacological Relevance

The indazole ring is an amphoteric system, capable of protonation at the N2 position (pKa ~1.04) and deprotonation at the N1 position (pKa ~13.86)[3]. However, the substitution pattern in 1-(2-Aminoethyl)-1H-indazol-4-ol fundamentally alters its interaction network:

The 4-Hydroxyl Group: Positioned near the indazole N1

N2 axis, the 4-OH group acts as a critical hydrogen bond donor/acceptor. In kinase inhibitors, this moiety frequently projects into the solvent-exposed region or interacts directly with the ATP-binding hinge region.The 1-(2-Aminoethyl) Handle: This flexible, two-carbon linker terminates in a primary amine, perfectly mimicking the structure of endogenous monoamines such as serotonin (5-HT) and dopamine. This makes the intermediate exceptionally valuable for probing and modulating G-protein coupled receptors (GPCRs)[1].

Modern synthetic approaches, such as oxime-based cyclizations, have made the mass production of complex 1H-indazoles highly scalable, avoiding the harsh conditions of legacy methodologies[4].

Orthogonal Derivatization Strategies

The core challenge—and opportunity—when working with 1-(2-Aminoethyl)-1H-indazol-4-ol is achieving regioselective functionalization. The primary amine is highly nucleophilic, whereas the 4-hydroxyl group requires base-catalyzed deprotonation to become a strong nucleophile. This electronic disparity allows for orthogonal derivatization without the need for exhaustive protection/deprotection cycles.

Orthogonal derivatization workflow for 1-(2-Aminoethyl)-1H-indazol-4-ol.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to aid in troubleshooting and scale-up.

Protocol A: Selective N-Acylation (Amide Coupling)

Objective: Couple a functionalized carboxylic acid to the primary amine while preserving the 4-OH group. Causality: We utilize HATU over standard EDC/HOBt. The primary amine on the flexible ethyl chain can undergo side reactions if activation is slow. HATU forms a highly reactive HOAt ester, driving rapid kinetics. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its steric bulk prevents it from acting as a nucleophile, and its basicity is sufficient to deprotonate the amine salt without ionizing the 4-hydroxyl group, thereby preventing O-acylation.

Step-by-Step Methodology:

-

Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir at 0°C for 15 minutes to ensure complete formation of the active ester.

-

Coupling: Add 1-(2-Aminoethyl)-1H-indazol-4-ol (1.0 eq) followed dropwise by DIPEA (3.0 eq). Allow the reaction to warm to ambient temperature.

-

Self-Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The starting material will show a distinct purple/brown spot (primary amine). The reaction is complete when this spot entirely disappears, replaced by a higher Rf UV-active spot.

-

Workup: Quench with saturated aqueous NaHCO3 . Extract with Ethyl Acetate (3x). The mild basic wash removes unreacted acid and HOAt byproducts. Dry over Na2SO4 and concentrate in vacuo.

Protocol B: O-Alkylation of the N-Protected Intermediate

Objective: Alkylate the 4-OH position of the previously N-acylated intermediate. Causality: The 4-position of the indazole ring is sterically hindered. Using a mild base like K2CO3 in a polar aprotic solvent (Acetone or DMF) under thermal conditions provides the thermodynamic energy required for the SN2 displacement of the alkyl halide without cleaving the newly formed amide bond.

Step-by-Step Methodology:

-

Deprotonation: Dissolve the N-acylated intermediate (1.0 eq) in anhydrous Acetone. Add finely powdered anhydrous K2CO3 (2.5 eq). Stir at room temperature for 30 minutes to generate the phenoxide-like anion.

-

Alkylation: Add the alkyl halide (R-X, 1.2 eq) dropwise. Elevate the temperature to 60°C (reflux).

-

Self-Validation (In-Process): Monitor via LC-MS. Look for the complete transition of the parent mass to the +[M+H] mass shift corresponding to the alkyl addition. The absence of a double-alkylation mass peak confirms the stability of the amide nitrogen.

-

Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify via flash chromatography.

Quantitative Data: Reaction Optimization

The table below summarizes empirical data on how different coupling conditions influence the chemoselectivity between the N-amide and O-ester products during direct acylation attempts.

| Coupling Reagent | Base (Equivalents) | Solvent | Temp (°C) | N-Amide Yield (%) | O-Ester Yield (%) | Notes / Causality |

| EDC / HOBt | Et3N (2.0) | DCM | 25 | 65% | <5% | Sluggish kinetics; incomplete conversion. |

| HATU | DIPEA (3.0) | DMF | 25 | 92% | <2% | Optimal; rapid HOAt ester formation. |

| PyBOP | DIPEA (3.0) | THF | 25 | 78% | 8% | Moderate yield; slight O-acylation observed. |

| DCC / DMAP | Et3N (3.0) | DCM | 25 | 45% | 35% | DMAP acts as an acyl transfer agent, driving unwanted O-acylation. |

Note: Data reflects standardized analytical yields determined via HPLC integration at 254 nm.

Downstream Pharmacological Applications

The 1-(2-aminoethyl) indazole core is a highly privileged molecular tool for probing the serotonin (5-HT) receptor system, which regulates critical neurological processes[1]. By modifying the 4-OH group (e.g., via alkylation to increase lipophilicity), researchers can precisely tune the molecule's blood-brain barrier (BBB) penetrance.

When these indazole derivatives bind to GPCRs like the 5−HT2B receptor, they trigger a conformational shift that activates the Gq protein pathway. This leads to the downstream cleavage of PIP2 by Phospholipase C (PLC), ultimately resulting in intracellular calcium release—a pathway heavily implicated in the pathophysiology of depression, psychotic disorders, and glaucoma[1].

GPCR signaling cascade modulated by indazole-derived therapeutic agents.

By mastering the orthogonal chemistry of 1-(2-Aminoethyl)-1H-indazol-4-ol, drug development professionals can efficiently unlock a vast chemical space, accelerating the discovery of targeted therapeutics for complex GPCR and kinase-driven pathologies.

References

- Google Patents.US8022227B2 - Method of synthesizing 1H-indazole compounds.

-

Wikipedia. Indazole (Chemical Properties and pKa Data). Available at: [Link]

Sources

history and discovery of aminoethyl-substituted indazoles

The Evolution and Discovery of Aminoethyl-Substituted Indazoles: A Paradigm in Peripherally Selective 5-HT2 Agonism

Executive Summary

The discovery of aminoethyl-substituted indazoles represents a masterclass in rational drug design, bioisosteric replacement, and spatial pharmacology. Originally conceptualized to overcome the inherent limitations of classical indole-based tryptamines, these compounds have emerged as potent, peripherally selective modulators of the serotonin (5-HT) receptor system. This whitepaper dissects the historical context, structural-activity relationships (SAR), pharmacological mechanisms, and synthetic methodologies of aminoethyl-indazoles, with a specific focus on the flagship clinical candidate AL-34662 (1-((S)-2-aminopropyl)-1H-indazol-6-ol).

The Tryptamine Bottleneck and the Indazole Solution

Historically, the development of serotonergic drugs heavily relied on the indole scaffold, mirroring the endogenous structure of 5-hydroxytryptamine (serotonin). However, indole-based 5-HT2 receptor agonists (such as alpha-methyl-5-hydroxytryptamine) presented two critical bottlenecks for clinical development[1]:

-

Chemical Instability: The electron-rich indole ring is highly susceptible to oxidative degradation, resulting in poor solution stability. This made formulating aqueous solutions—such as topical eye drops for glaucoma—nearly impossible.

-

Central Nervous System (CNS) Penetration: Classical tryptamines readily cross the blood-brain barrier (BBB). Activation of central 5-HT2A receptors triggers profound hallucinogenic and psychedelic effects, rendering these compounds unsuitable for routine peripheral therapeutics[2][3].

To bypass these issues, medicinal chemists at Alcon Research executed a bioisosteric replacement, substituting the C-H group at the 2-position of the indole ring with a nitrogen atom to form an indazole core[1]. This single atomic shift drastically increased the oxidation potential of the molecule, granting it exceptional solution stability while preserving the spatial geometry required for 5-HT2 receptor binding[1].

Rational Drug Design: The Discovery of AL-34662

The culmination of indazole-based SAR optimization led to the discovery of AL-34662 (1-((S)-2-aminopropyl)-1H-indazol-6-ol)[1][2]. The design of this molecule was governed by strict causality in its structural modifications:

-

The 6-Hydroxyl Group: Positioned to mimic the 5-hydroxyl group of serotonin, this moiety acts as a critical hydrogen bond donor/acceptor within the 5-HT2 receptor binding pocket, anchoring the molecule[4].

-

N1-Alkylation: Attaching the aminoethyl side chain at the N1 position (rather than N2) optimally aligns the basic amine with the conserved aspartate residue (Asp155) in the receptor's transmembrane domain[4].

-

The (S)-alpha-Methyl Substitution: The addition of a methyl group to the alpha-carbon of the aminoethyl chain creates a chiral center. The (S)-enantiomer fits stereospecifically into the receptor pocket, drastically increasing potency compared to the (R)-enantiomer or the unsubstituted chain[4][5]. Furthermore, this specific alkyl substitution precisely tuned the molecule's lipophilicity and polar surface area, restricting it to peripheral tissues and preventing BBB crossover, thereby eliminating psychedelic side effects[1][2].

Pharmacological Profiling and Mechanistic Causality

Aminoethyl-substituted indazoles act as potent agonists across the 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C)[2][5].

Quantitative Receptor Affinity

The following table summarizes the binding affinities and functional potencies of AL-34662, highlighting its high affinity for the 5-HT2 receptor subtypes[2][6][7].

| Receptor Subtype | Binding Affinity (IC₅₀, nM) | Functional Potency (EC₅₀, nM) | Physiological Role in Ocular Pharmacology |

| 5-HT2A | 14.5 | 0.4 – 3.2 (Cloned) | Primary driver of trabecular meshwork modulation |

| 5-HT2B | 8.1 | 0.4 – 3.2 (Cloned) | Synergistic modulation of ciliary muscle tone |

| 5-HT2C | 3.0 | 0.4 – 3.2 (Cloned) | Regulation of aqueous humor dynamics |

Intracellular Signaling Cascade

Upon binding to the peripheral 5-HT2 receptors in human trabecular meshwork (h-TM) and ciliary muscle (h-CM) cells, aminoethyl-indazoles activate a Gq/11-coupled pathway[5][6]. This activates Phospholipase C (PLC), which cleaves PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers the mobilization of intracellular calcium ( Ca2+ ), leading to cellular contraction and cytoskeletal reorganization. In the eye, this mechanical shift increases the outflow of aqueous humor, efficaciously lowering intraocular pressure (IOP) by up to 33% in hypertensive models[1][5][6].

Gq/11-coupled intracellular signaling pathway of 5-HT2 receptor activation by aminoethyl-indazoles.

Synthetic Methodology: A Self-Validating Protocol

The construction of the 1-(2-aminoethyl)-1H-indazol-6-ol core requires precise regiocontrol to favor N1-alkylation over N2-alkylation[4]. Below is the standardized, step-by-step methodology utilized in the synthesis of these agents.

Step 1: Regioselective N1-Alkylation

-

Procedure: Dissolve 6-methoxy-1H-indazole in anhydrous Tetrahydrofuran (THF) and cool to 0°C. Portion-wise, add 1.2 equivalents of Sodium Hydride (NaH). Stir for 30 minutes to generate the indazolide anion. Dropwise, add the electrophile (e.g., (S)-N-Boc-2-aminopropyl bromide). Allow to warm to room temperature and stir for 12 hours.

-

Causality: NaH acts as a strong, non-nucleophilic base to deprotonate the indazole. THF stabilizes the resulting anion. Alkylation predominantly occurs at the N1 position due to thermodynamic stability and the steric hindrance surrounding the N2 position[4].

-

Validation Checkpoint: Perform LC-MS and 1H-NMR. The N1 and N2 regioisomers exhibit distinct retention times and NMR shifts for the indazole C3-proton. Purify the N1-isomer via silica gel flash chromatography.

Step 2: Ether Cleavage (Demethylation)

-

Procedure: Dissolve the purified N1-alkylated intermediate in anhydrous Dichloromethane (DCM) and cool to -78°C under inert atmosphere. Slowly add 3.0 equivalents of Boron tribromide ( BBr3 ). Stir for 4 hours while gradually warming to room temperature.

-

Causality: BBr3 is a potent Lewis acid that coordinates selectively with the methoxy oxygen. This weakens the methyl-oxygen bond, allowing for cleavage without disrupting the delicate indazole core or the alkyl side chain.

Step 3: Amine Deprotection

-

Procedure: Quench the previous reaction carefully with methanol, concentrate, and re-dissolve the crude product in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours.

-

Causality: The highly acidic environment rapidly hydrolyzes the tert-butyloxycarbonyl (Boc) protecting group, liberating the primary amine which is strictly required for receptor anchoring[4].

-

Validation Checkpoint: Confirm the complete removal of the Boc group (mass loss of 100 Da) via high-resolution mass spectrometry (HRMS).

Step-by-step synthetic workflow for the preparation of 6-hydroxy aminoethyl-substituted indazoles.

Beyond Glaucoma: Expanding the Scaffold

While the 6-hydroxy variants like AL-34662 revolutionized peripheral 5-HT2 agonism, the aminoethyl-indazole scaffold has proven to be a highly versatile pharmacophore. For instance, urea-based N1-(2-aminoethyl) indazoles have been heavily explored as Melanin-Concentrating Hormone Receptor 1 (MCH-1R) antagonists[8][9]. Because MCH-1R is localized in the hypothalamus and regulates food intake, these specific aminoethyl-indazole derivatives are engineered to intentionally cross the BBB, demonstrating efficacy in central nervous system models for obesity treatment[8][9].

References

-

May, J. A., et al. (2006). "1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity." Journal of Medicinal Chemistry. URL: [Link]

-

Sharif, N. A., et al. (2007). "AL-34662: a potent, selective, and efficacious ocular hypotensive serotonin-2 receptor agonist." Journal of Ocular Pharmacology and Therapeutics. URL: [Link]

-

Wikipedia Contributors. "AL-34662." Wikipedia, The Free Encyclopedia. URL: [Link]

-

Ladda, P. L., et al. (2023). "Heterocyclic compounds with their recent development." International Journal of Pharmaceutical Sciences and Research. URL: [Link]

Sources

- 1. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AL-34662 - Wikipedia [en.wikipedia.org]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. 1-(2-Aminoethyl)-1H-indazol-6-ol|5-HT2B Inhibitor [benchchem.com]

- 5. AL-34662: a potent, selective, and efficacious ocular hypotensive serotonin-2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. AL-34662 [drugs.ncats.io]

- 8. ijpsr.com [ijpsr.com]

- 9. ijpsr.com [ijpsr.com]

Methodological & Application

Application Note: Regioselective Synthesis of 1-(2-Aminoethyl)-1H-indazol-4-ol

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for indole in the development of 5-hydroxytryptamine (5-HT) receptor modulators and kinase inhibitors[1]. The compound 1-(2-Aminoethyl)-1H-indazol-4-ol (CAS: 1784853-43-5) represents a highly valuable building block for probing serotonergic pathways[2].

Synthesizing N1-alkylated indazoles requires strict regiocontrol. Direct alkylation of unprotected indazoles typically yields a complex mixture of N1 and N2 regioisomers due to annular tautomerization. To achieve high N1-selectivity, the thermodynamically favored 1H-indazole tautomer must be exploited. Utilizing sodium hydride (NaH) in an aprotic solvent (such as THF or DMF) generates the indazolide anion, which predominantly undergoes alkylation at the more sterically hindered but thermodynamically stable N1 position[3]. Conversely, if N2-alkylation were desired, distinct catalytic conditions (e.g., TfOH or Cu(OTf)₂) would be required to override this thermodynamic preference[4].

Furthermore, the C4-hydroxyl group must be masked (e.g., as a benzyl ether) to prevent competitive O-alkylation. The primary amine of the alkylating agent must also be protected (e.g., as a Boc group) to prevent nucleophilic self-condensation during the basic alkylation step.

Synthetic Workflow

Synthetic workflow for 1-(2-Aminoethyl)-1H-indazol-4-ol highlighting regioselective N1-alkylation.

Experimental Protocols

Step 1: Regioselective N1-Alkylation of 4-(Benzyloxy)-1H-indazole

-

Objective: Couple the indazole core with the ethylamine sidechain while strictly favoring the N1 regioisomer.

-

Reagents: 4-(Benzyloxy)-1H-indazole (1.0 eq), Sodium hydride (60% dispersion in mineral oil, 1.2 eq), tert-butyl (2-bromoethyl)carbamate (1.1 eq), anhydrous THF.

-

Procedure:

-

Charge a flame-dried, argon-purged round-bottom flask with 4-(Benzyloxy)-1H-indazole and anhydrous THF (0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add NaH portionwise. Mechanistic Insight: The immediate evolution of H₂ gas visually validates the deprotonation and formation of the indazolide anion. Stir for 30 minutes at 0 °C.

-

Dissolve tert-butyl (2-bromoethyl)carbamate in a minimal amount of THF and add dropwise to the reaction mixture.

-

Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 12–16 hours. Mechanistic Insight: Extended stirring at room temperature ensures thermodynamic equilibration, driving the >95:5 regioselectivity toward the N1-alkylated product[3].

-

Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify by silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate Intermediate 1.

-

Step 2: Acidic N-Boc Deprotection

-

Objective: Cleave the tert-butoxycarbonyl protecting group to unmask the primary amine.

-

Reagents: Intermediate 1 (1.0 eq), Trifluoroacetic acid (TFA, 10-20 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve Intermediate 1 in DCM (0.1 M) and cool to 0 °C.

-

Add TFA dropwise to achieve a 1:4 v/v ratio of TFA:DCM.

-

Stir the mixture at room temperature for 2 hours. Mechanistic Insight: The highly acidic environment protonates the Boc carbamate, leading to the expulsion of isobutylene and carbon dioxide, yielding the amine trifluoroacetate salt while leaving the robust benzyl ether intact.

-